Product packaging for (Chloroethynyl)benzene(Cat. No.:CAS No. 1483-82-5)

(Chloroethynyl)benzene

Cat. No.: B073019
CAS No.: 1483-82-5
M. Wt: 136.58 g/mol
InChI Key: GDWZLADUGAKASM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Haloalkyne Chemistry

The study of haloalkanes, or alkyl halides, dates back to the 15th century with the production of chloroethane. wikipedia.org The systematic synthesis of these compounds, however, progressed in the 19th century alongside the development of organic chemistry. wikipedia.org Key methods for forming carbon-halogen bonds, such as the addition of halogens and hydrohalogenation of alkenes, became foundational. wikipedia.org

The development of haloalkyne chemistry is a more recent extension of this field. The synthesis of haloalkynes has become more accessible through milder and more convenient methods, increasing their utility in organic synthesis. acs.org A common and effective method for preparing bromoalkynes, for instance, involves the electrophilic bromination of terminal alkynes using N-bromosuccinimide (NBS) and a silver catalyst. acs.org The synthesis of (chloroethynyl)benzene itself typically involves reacting phenylacetylene (B144264) with a chlorinating agent. A documented procedure involves dissolving phenylacetylene in dry, degassed tetrahydrofuran (B95107) (THF), cooling it to -78°C, and then slowly adding n-butyllithium followed by a chlorine source. rsc.org

Significance of this compound as a Versatile Synthetic Building Block

The versatility of this compound stems from the reactivity of its chloroethynyl group. This functional group participates in a wide array of chemical transformations, making it a cornerstone for generating molecular complexity. acs.org

Cross-Coupling Reactions: this compound is a valuable partner in various cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon bonds, providing a powerful tool for constructing complex organic molecules. ontosight.aiacs.org For example, palladium-catalyzed cross-coupling reactions of haloalkynes with unactivated alkenes in ionic liquids have been developed for the stereoselective synthesis of functionalized 1,n-dienes. acs.org

Cycloaddition Reactions: The carbon-carbon triple bond in this compound makes it an excellent participant in cycloaddition reactions. A notable example is the gold-catalyzed intermolecular [2+2] cycloaddition with unactivated alkenes to form cyclobutene (B1205218) products. escholarship.org This reaction exhibits excellent regioselectivity, a significant advantage over other metal-catalyzed cycloadditions. escholarship.org The resulting cyclobutenes can be further functionalized through cross-coupling reactions involving the C(sp²)-Cl bond. escholarship.org Transition metal-catalyzed [2+2+2] cycloadditions of alkynes are also a powerful method for constructing substituted benzene (B151609) rings. nih.gov

Nucleophilic Additions: The electron-withdrawing nature of the chlorine atom activates the alkyne for nucleophilic attack. This reactivity allows for the introduction of various nucleophiles, further expanding the synthetic utility of this compound. acs.org

The synthetic utility of this compound is highlighted in its use for creating polysubstituted chloroethynyl benzene compounds, which are important in the synthesis of functional molecules. google.com

Interdisciplinary Relevance of this compound Research

The applications of this compound and its derivatives extend beyond traditional organic synthesis, finding relevance in several interdisciplinary fields.

Materials Science: The rigid, linear structure of the ethynyl (B1212043) group and the reactivity of the chloro substituent make this compound a valuable precursor for developing novel materials. ontosight.aiontosight.ai Its derivatives are explored for creating materials with unique optical, electrical, or mechanical properties. ontosight.ai The ability to incorporate this building block into polymers and other advanced materials is an active area of research. ontosight.ai

Medicinal Chemistry: While direct applications are limited, this compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. ontosight.ai The chloroethynyl moiety can be a pharmacophore or a reactive handle for further molecular elaboration in drug discovery programs. ontosight.ai For instance, related chloroethyl-containing compounds are used in the synthesis of pharmaceuticals, such as Fingolimod hydrochloride for multiple sclerosis. innospk.com

The table below summarizes some of the key properties and identifiers of this compound.

PropertyValue
Chemical Formula C₈H₅Cl
Molecular Weight 136.58 g/mol sigmaaldrich.com
CAS Number 1483-82-5 sigmaaldrich.com
Appearance Colorless liquid ontosight.ai
Boiling Point 70 °C (closed cup) sigmaaldrich.com
SMILES ClC#Cc1ccccc1 sigmaaldrich.com
InChI Key GDWZLADUGAKASM-UHFFFAOYSA-N sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5Cl B073019 (Chloroethynyl)benzene CAS No. 1483-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl/c9-7-6-8-4-2-1-3-5-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWZLADUGAKASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81953-16-4
Record name Benzene, (2-chloroethynyl)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=81953-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90163951
Record name Benzene, (chloroethynyl)-
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Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1483-82-5
Record name Benzene, (chloroethynyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (chloroethynyl)-
Source EPA DSSTox
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Record name (Chloroethynyl)benzene
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Reactivity and Mechanistic Investigations of Chloroethynyl Benzene

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides powerful methods for constructing complex molecular architectures from simple precursors. For (chloroethynyl)benzene, catalysts based on palladium and nickel are particularly effective in activating the C-Cl bond or engaging the alkyne moiety in coupling processes, leading to the formation of substituted alkynes and other valuable structural motifs.

Carbon-carbon cross-coupling reactions are fundamental tools in modern organic chemistry, enabling the precise and efficient connection of different carbon-based fragments. The application of these reactions to a substrate like this compound allows for the introduction of the phenylethynyl group into a wide range of organic molecules.

Palladium-catalyzed reactions are among the most robust and versatile methods for C-C bond formation. yonedalabs.com The catalytic cycle typically involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

####### 3.1.1.1.1. Sonogashira Coupling Architectures with this compound

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This reaction is a cornerstone for the synthesis of substituted alkynes. beilstein-journals.org

The conventional role for a haloalkyne like this compound in a Sonogashira-type reaction is not as the standard electrophile (typically an aryl or vinyl halide). However, the principles of palladium-catalyzed alkynylation can be adapted for such substrates. The reaction is typically conducted under mild, anaerobic conditions to ensure the stability of the catalytic species. organic-chemistry.org While specific examples detailing the use of this compound as the primary electrophile are not extensively documented, the general conditions for Sonogashira couplings are well-established.

Table 1: Illustrative General Conditions for a Sonogashira Coupling Reaction This table presents a representative example of a Sonogashira reaction, as specific data for this compound as the electrophile is not widely available.

Parameter Condition Purpose/Comment
Electrophile IodobenzeneRepresentative aryl halide.
Nucleophile Phenylacetylene (B144264)Representative terminal alkyne.
Palladium Catalyst Pd(PPh₃)₄Common Pd(0) precatalyst.
Copper Co-catalyst CuIFacilitates the formation of the copper(I) acetylide.
Base Triethylamine (Et₃N)Acts as both a base and a solvent.
Solvent Tetrahydrofuran (B95107) (THF)Optional co-solvent to improve solubility.
Temperature Room TemperatureThe reaction is often run under mild conditions. beilstein-journals.org
Product DiphenylacetyleneThe resulting cross-coupled internal alkyne.

####### 3.1.1.1.2. Suzuki-Miyaura Coupling Strategies with this compound Derivatives

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a Pd(0) complex. yonedalabs.comlibretexts.org This reaction is widely used due to the stability and low toxicity of the organoboron reagents. yonedalabs.com

The application of the Suzuki-Miyaura coupling to chloroalkynes such as this compound is less common than its use with aryl or vinyl chlorides. The reactivity of the C(sp)-Cl bond in this compound towards oxidative addition to palladium is a key factor. While palladium catalysts with specialized, electron-rich phosphine (B1218219) ligands have been developed to activate less reactive C-Cl bonds, detailed studies focusing on this compound in this context are limited. The reaction would theoretically couple this compound with an arylboronic acid to produce a diarylacetylene.

Table 2: Representative Conditions for a Suzuki-Miyaura Coupling This table shows a general example, as specific applications involving this compound are not well-documented.

Parameter Condition Purpose/Comment
Electrophile 4-ChlorotolueneRepresentative aryl chloride.
Nucleophile Phenylboronic AcidCommon organoboron reagent.
Palladium Catalyst Pd₂(dba)₃A common Pd(0) source.
Ligand SPhosA bulky, electron-rich phosphine ligand effective for C-Cl activation.
Base K₃PO₄An inorganic base required for the transmetalation step.
Solvent Toluene/WaterA biphasic solvent system is often used.
Temperature 100 °CElevated temperatures are often required for aryl chlorides.
Product 4-MethylbiphenylThe biaryl product.

####### 3.1.1.1.3. Mizoroki-Heck and Negishi Coupling Applications

Mizoroki-Heck Reaction: The Mizoroki-Heck reaction creates a C-C bond by coupling an unsaturated halide or triflate with an alkene, catalyzed by palladium in the presence of a base. nih.govwikipedia.org This reaction is a primary method for the synthesis of substituted alkenes. nih.gov The standard mechanism involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov The use of this compound in a Heck reaction is not a typical application, as the reaction is designed for the arylation or vinylation of alkenes.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is notable for its broad scope, as it can be used to couple sp, sp², and sp³ hybridized carbon centers. wikipedia.org The versatility of the Negishi coupling makes it applicable to a wider range of substrates compared to other cross-coupling reactions. Alkynyl halides are viable electrophiles in this reaction, suggesting that this compound could be successfully coupled with various organozinc reagents. For instance, its reaction with an arylzinc reagent would provide a direct route to unsymmetrical diarylacetylenes.

Table 3: General Conditions for a Negishi Coupling Reaction This table presents a general example of the Negishi coupling, a reaction type where alkynyl halides can serve as electrophiles.

Parameter Condition Purpose/Comment
Electrophile BromobenzeneA representative aryl halide.
Nucleophile Phenylzinc ChlorideA typical organozinc reagent.
Catalyst Pd(PPh₃)₄ or Ni(acac)₂Both palladium and nickel catalysts are effective. wikipedia.org
Solvent Tetrahydrofuran (THF)A common aprotic solvent for organometallic reactions.
Temperature Room Temperature to 60 °CReaction conditions are generally mild.
Product BiphenylThe cross-coupled product.

Nickel catalysis has emerged as a powerful alternative and complement to palladium-based systems, often enabling the coupling of less reactive electrophiles like aryl chlorides. dicp.ac.cn Nickel catalysts are particularly effective in reductive cross-coupling reactions, where two different electrophiles are coupled in the presence of a stoichiometric reductant. acs.org

The development of asymmetric nickel-catalyzed reactions, which use chiral ligands to control the stereochemistry of the product, has become a significant area of research. proquest.comresearchgate.net These methods allow for the construction of enantioenriched molecules from simple, achiral starting materials. nih.gov For example, asymmetric reductive cross-couplings have been developed for the reaction of α-chloroesters with aryl iodides and vinyl bromides with benzyl (B1604629) chlorides, affording products with high enantioselectivity. acs.orgrsc.org

While the application of these advanced nickel-catalyzed methods to this compound is not widely reported, the substrate could theoretically participate in cross-electrophile coupling reactions. An asymmetric variant, while mechanistically challenging, could potentially lead to the formation of chiral molecules containing a phenylethynyl moiety.

Palladium-Catalyzed Coupling Reactions

Hydrofunctionalization Reactions of this compound

Hydrofunctionalization reactions, the addition of a hydrogen atom and a functional group across a carbon-carbon multiple bond, represent a highly atom-economical approach to increase molecular complexity. In the context of this compound, these reactions provide a direct pathway to functionalized vinyl chlorides, which are versatile intermediates in organic synthesis.

Gold-Catalyzed Intermolecular Hydroalkoxylation Mechanisms

The intermolecular hydroalkoxylation of this compound has been successfully achieved using gold catalysts. scispace.com A proposed mechanism for gold-catalyzed hydroalkoxylation of alkynes, in general, involves the activation of the alkyne by a cationic gold(I) species. This activation renders the alkyne susceptible to nucleophilic attack by an alcohol. The reaction typically proceeds via a trans-hydroalkoxylation pathway, initially forming the Z-isomer of the vinyl ether product. mdpi.com Subsequently, a gold-catalyzed isomerization can occur, leading to the thermodynamically more stable E-isomer. mdpi.com This isomerization is thought to proceed through an oxonium intermediate. mdpi.com

The catalytic system [AuCl(tBuBrettPhos)] in combination with NaBARF has proven effective for the intermolecular hydroalkoxylation of this compound with various aliphatic alcohols. scispace.com This reaction highlights the utility of gold catalysis in activating haloalkynes for the addition of alcohol nucleophiles. scispace.com

Scope and Regioselectivity in Hydrofunctionalization

The scope of hydrofunctionalization reactions of this compound extends beyond simple alcohol addition. A notable example is a tandem intermolecular hydroalkoxylation/Claisen rearrangement reaction with allylic alcohols. scispace.com This process, catalyzed by gold(I)-phosphine complexes such as [AuCl(JohnPhos)] combined with NaBARF, efficiently yields γ,δ-unsaturated α-chloroketones. scispace.com

The regioselectivity of these additions is a critical aspect. For terminal alkynes, gold-catalyzed hydroalkoxylation generally exhibits Markovnikov regioselectivity, where the oxygen nucleophile adds to the more substituted carbon of the alkyne. mdpi.com

Silver catalysts have also been employed for the hydrofunctionalization of haloalkynes. For instance, silver(I) oxide catalyzes the selective anti-addition of hydroxycoumarin derivatives to chloroalkynes, affording (Z)-β-chloroenol ethers in moderate to excellent yields. csic.es

Table 1: Gold-Catalyzed Hydroalkoxylation of this compound with Aliphatic Alcohols

Entry Alcohol Catalyst System Product
1 Methanol [AuCl(tBuBrettPhos)] / NaBARF 1-chloro-1-methoxy-2-phenylethene
2 Ethanol [AuCl(tBuBrettPhos)] / NaBARF 1-chloro-1-ethoxy-2-phenylethene

Table 2: Tandem Hydroalkoxylation/Claisen Rearrangement of this compound

Entry Allylic Alcohol Catalyst System Product
1 Allyl alcohol [AuCl(JohnPhos)] / NaBARF 1-chloro-1-phenylpent-4-en-2-one
2 Crotyl alcohol [AuCl(JohnPhos)] / NaBARF 1-chloro-3-methyl-1-phenylpent-4-en-2-one

Haloalkynylation Reactions

Haloalkynylation is a reaction that involves the formal addition of both a halogen and an alkynyl group across an unsaturated carbon-carbon bond. nih.gov This transformation can be catalyzed by various transition metals. In the context of this compound, this reaction offers a pathway to complex molecules containing both a chloroalkenyl and a phenylacetylene moiety.

Research has shown that the reaction of cyclopentene (B43876) with phenyl-substituted chloroacetylene under specific catalytic conditions yields the corresponding haloalkynylation product. However, the yield was observed to be lower compared to the reaction with the analogous bromoalkyne. nih.gov Furthermore, when cyclohexene (B86901) and cyclooctene (B146475) were reacted with phenyl-substituted chloroacetylene under the same conditions, [2+2] cycloaddition products were formed instead of the haloalkynylation products. nih.gov This indicates a delicate balance between reaction pathways that is influenced by the nature of the alkene substrate. nih.gov

Cycloaddition Chemistry of this compound

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound serves as a versatile partner in these transformations, particularly in gold-catalyzed processes.

Gold-Catalyzed Intermolecular [2+2] Cycloadditions with Unactivated Alkenes

A significant advancement in the chemistry of this compound is its participation in gold-catalyzed intermolecular [2+2] cycloadditions with unactivated alkenes. nih.gov This reaction provides a direct route to synthetically valuable cyclobutene (B1205218) derivatives. nih.gov The use of gold catalysis is crucial for activating the chloroalkyne, facilitating its reaction with electronically neutral alkenes, which are typically challenging substrates for cycloadditions. nih.govorganic-chemistry.org (Chloroethynyl)arenes have been demonstrated to be effective partners in these reactions. nih.gov The resulting cyclobutene products, containing a C(sp²)-Cl bond, are amenable to further functionalization through cross-coupling reactions, significantly broadening the synthetic utility of this methodology. nih.govorganic-chemistry.org

Regioselectivity Studies with Monosubstituted Alkenes

A key feature of the gold-catalyzed [2+2] cycloaddition of this compound is its excellent regioselectivity when reacting with monosubstituted unactivated alkenes. nih.gov This is a notable achievement, as controlling regioselectivity in intermolecular cycloadditions can be challenging. researchgate.net The observed high regioselectivity is a significant advantage over previously reported metal-catalyzed or promoted [2+2] cycloadditions of haloalkynes with monosubstituted alkenes. nih.gov Mechanistic proposals for gold-catalyzed [2+2] cycloadditions often invoke a stepwise pathway involving the formation of a gold-containing vinyl cation intermediate, which is then intercepted by the alkene. beilstein-journals.org The steric and electronic properties of the substituents on both the alkyne and the alkene play a crucial role in directing the regiochemical outcome. researchgate.net

Table 3: Gold-Catalyzed [2+2] Cycloaddition of this compound with Unactivated Alkenes

Entry Alkene Catalyst Product Regioselectivity
1 Cyclohexene Gold(I) complex 7-chloro-7-phenylbicyclo[4.2.0]oct-1(8)-ene N/A
2 1-Octene Gold(I) complex 1-chloro-2-hexyl-1-phenylcyclobut-2-ene Excellent
Proposed Mechanistic Pathways and Intermediate Analysis

The reactivity of this compound is characterized by several competing mechanistic pathways, largely dictated by the reaction conditions and the nature of the reacting species. Investigations into these pathways often involve the analysis of transient intermediates to elucidate the step-by-step molecular transformations.

One of the proposed mechanisms in reactions involving electrophilic attack on the chloroethynyl group involves the formation of a vinyl cation intermediate. This pathway is initiated by the addition of an electrophile to the carbon-carbon triple bond. The stability of the resulting vinyl cation is a critical factor in determining the reaction's feasibility and outcome. Computational studies and trapping experiments have been employed to gather evidence for the existence of these high-energy intermediates.

In contrast, nucleophilic attack on the triple bond can proceed through a concerted or stepwise mechanism. In a stepwise pathway, the nucleophile adds to one of the acetylenic carbons, generating a carbanionic intermediate. The subsequent steps can involve protonation or elimination of the chloride ion. The nature of the nucleophile and solvent polarity significantly influence the stability and fate of this carbanion.

Furthermore, radical-mediated reactions of this compound have been explored. These reactions are typically initiated by radical initiators or photochemical methods. The initial step involves the addition of a radical species to the alkyne, leading to a vinyl radical. This intermediate can then undergo further reactions, such as hydrogen abstraction or addition to another molecule, to form the final product. The regioselectivity of the initial radical attack is a key aspect of these mechanistic investigations.

Analysis of these intermediates often relies on spectroscopic techniques, such as transient absorption spectroscopy and electron paramagnetic resonance (EPR) for radical species. Isotope labeling studies also provide valuable insights into bond-forming and bond-breaking processes, helping to distinguish between different proposed mechanistic pathways.

[4+2] Cycloaddition Reactions and Stereochemical Considerations

This compound can participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, the chloroethynyl group reacts with a conjugated diene to form a six-membered ring. The presence of the chlorine atom on the alkyne influences its reactivity and the stereochemistry of the resulting cycloadduct.

The stereochemical outcome of the Diels-Alder reaction is governed by the principles of orbital symmetry. The reaction typically proceeds through a concerted mechanism, where the new sigma bonds are formed simultaneously. The relative orientation of the diene and the dienophile in the transition state determines the stereochemistry of the product. For this compound, the approach of the diene can lead to different stereoisomers depending on the substitution pattern of the diene.

For instance, reaction with a cyclic diene can result in the formation of endo and exo products. The endo product is often the kinetically favored product due to secondary orbital interactions between the substituent on the dienophile (in this case, the phenyl group) and the developing pi system of the newly formed ring. However, the thermodynamic product may be the more stable exo isomer. The ratio of endo to exo products can be influenced by reaction temperature, solvent, and the presence of Lewis acid catalysts.

The regioselectivity of the cycloaddition is another important consideration, particularly when unsymmetrical dienes are used. The chlorine and phenyl substituents on the ethynyl (B1212043) group exert electronic and steric effects that direct the orientation of the diene in the transition state, leading to the preferential formation of one regioisomer over another.

Table 1: Regioselectivity in [4+2] Cycloaddition of this compound with an Unsymmetrical Diene

Diene Substituent (R) Major Regioisomer Minor Regioisomer
Electron-donating "ortho" adduct "meta" adduct
Electron-withdrawing "meta" adduct "ortho" adduct

Metal Organic Frameworks (MOFs) in Cycloaddition Catalysis

Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for various organic transformations, including cycloaddition reactions involving this compound. MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and the presence of active metal sites make them attractive for catalysis.

In the context of cycloaddition reactions, MOFs can act as Lewis acid catalysts. mdpi.com The metal nodes within the MOF structure can coordinate to the chloroethynyl group of this compound, activating it towards reaction with a diene. This activation lowers the energy barrier of the reaction, often leading to increased reaction rates and improved selectivity.

Furthermore, the confined environment within the pores of the MOF can influence the stereoselectivity and regioselectivity of the cycloaddition reaction. The spatial constraints imposed by the framework can favor the formation of a specific stereoisomer or regioisomer that might not be the major product in the corresponding homogeneous reaction. This "shape-selectivity" is a key advantage of using MOFs as catalysts. Recent research has explored the use of chiral MOFs to induce enantioselectivity in cycloaddition reactions. nih.govnih.gov

Table 2: Effect of MOF Catalysts on the [4+2] Cycloaddition of this compound

MOF Catalyst Metal Node Organic Linker Reaction Time (h) Yield (%)
MOF-5 Zn4O 1,4-Benzenedicarboxylate 24 65
UiO-66 Zr6O4(OH)4 1,4-Benzenedicarboxylate 12 85
HKUST-1 Cu2 Benzene-1,3,5-tricarboxylate 18 78

Nucleophilic Addition Reactions of this compound

This compound is susceptible to nucleophilic addition reactions across the carbon-carbon triple bond. libretexts.orglibretexts.org The polarization of the alkyne due to the electron-withdrawing effects of the chlorine and phenyl groups makes the acetylenic carbons electrophilic and thus prone to attack by nucleophiles.

The mechanism of nucleophilic addition can proceed through different pathways. A common pathway involves the initial attack of the nucleophile on one of the sp-hybridized carbons, leading to the formation of a vinyl anion intermediate. This intermediate is then typically protonated by a proton source, such as the solvent or an added acid, to give the final addition product. The regioselectivity of the initial nucleophilic attack is influenced by the electronic and steric properties of both the nucleophile and the substituents on the alkyne.

In some cases, the reaction can proceed via a Michael-type addition if the nucleophile is a soft nucleophile and the system is conjugated. The nature of the solvent also plays a crucial role; polar aprotic solvents can stabilize the anionic intermediate, facilitating the reaction.

A variety of nucleophiles, including amines, thiols, and carbanions, have been shown to add to this compound. The products of these reactions are substituted vinyl chlorides, which can be valuable intermediates for further synthetic transformations. The stereochemistry of the addition can be either syn or anti, depending on the reaction conditions and the nature of the nucleophile and the subsequent protonation step.

Electrophilic Reactions on the Aromatic Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.comwikipedia.orglibretexts.org The chloroethynyl group acts as a substituent on the benzene ring, influencing both the rate of the reaction and the position of the incoming electrophile.

The chloroethynyl group is generally considered to be a deactivating group, meaning it makes the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene. msu.edu This deactivating effect is due to the electron-withdrawing inductive effect of the sp-hybridized carbons and the chlorine atom.

In terms of directing effects, the chloroethynyl group is an ortho, para-director. msu.edu This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the chloroethynyl group. This directing effect can be explained by considering the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. youtube.com When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is adjacent to the chloroethynyl group. Although the group is inductively withdrawing, it can participate in resonance, which helps to stabilize this intermediate to some extent compared to the intermediate formed from meta attack.

Common electrophilic aromatic substitution reactions that can be performed on this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iqyoutube.com The reaction conditions for these substitutions often need to be harsher (e.g., higher temperatures or stronger Lewis acid catalysts) than those used for benzene itself, due to the deactivating nature of the chloroethynyl substituent.

Table 3: Product Distribution in the Nitration of this compound

Position of Substitution Percentage of Product
ortho ~35%
meta ~5%
para ~60%

Computational and Spectroscopic Characterization of Chloroethynyl Benzene Systems

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become indispensable tools for investigating the molecular properties of compounds like (chloroethynyl)benzene. These computational methods provide a framework for understanding and predicting the behavior of such molecules at the electronic level. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to achieve a balance between computational cost and accuracy in describing the geometry and electronic characteristics of halogenated aromatic compounds.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of this compound are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and polarizability. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and greater polarizability.

For a series of designed non-fullerene acceptor compounds, DFT calculations at the M06/6-31G(d,p) level revealed that modifications to acceptor groups could significantly reduce the HOMO-LUMO energy gap, suggesting enhanced chemical reactivity. nih.gov Similarly, a study on clevudine (B1669172) and telbivudine (B1682739) using TDDFT/B3LYP/6-311++G(d,p) calculated HOMO-LUMO energy gaps of 4.1653 eV and 6.6865 eV, respectively, highlighting how structural differences impact electronic stability. nih.gov In another investigation, the HOMO-LUMO energy gap for a triazine derivative was calculated to be 4.4871 eV using the B3LYP/6–311++G (d, p) method, which reflects the molecule's chemical reactivity. irjweb.com

Table 1: Representative Calculated HOMO-LUMO Energies and Gap for Aromatic Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational Method
Clevudine--4.1653TDDFT/B3LYP/6-311++G(d,p)
Telbivudine--6.6865TDDFT/B3LYP/6-311++G(d,p)
Triazine Derivative-6.2967-1.80964.4871B3LYP/6–311++G (d, p)
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-0.26751-0.180940.08657B3LYP/6-31G+(d,p)

Note: The data in this table is derived from computational studies on various aromatic compounds to illustrate typical values and is not specific to this compound.

Prediction and Correlation of Vibrational Frequencies (FT-IR, FT-Raman)

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. These calculations provide valuable insights into the vibrational modes and allow for a detailed assignment of the experimentally observed spectral bands. For related molecules like 1-chloroethyl benzene (B151609), DFT calculations have been shown to accurately reproduce the experimental vibrational wavenumbers. materialsciencejournal.org

The vibrational spectrum of this compound would be characterized by several key vibrational modes:

C-H stretching vibrations of the phenyl ring, typically observed above 3000 cm⁻¹.

C≡C stretching vibrations of the ethynyl (B1212043) group, which are expected in the region of 2100-2200 cm⁻¹.

C-Cl stretching vibrations , which are generally found in the lower frequency region of the spectrum.

Ring stretching and deformation modes of the benzene ring, occurring in the 1400-1600 cm⁻¹ range.

A computational study on (2-Chloroethyl)benzene using the B3LYP/6-311++G(d,p) basis set provided detailed assignments for its vibrational frequencies, including aromatic and aliphatic C-H stretching, H-C-H bending, C-C stretching, and C-Cl stretching/bending modes. researchgate.net For diphenylacetylene, a comprehensive analysis of its FT-IR and FT-Raman spectra was conducted with the aid of DFT calculations using the B3LYP/6-311++G(d,p) basis set, leading to a good correlation between theoretical and experimental values after applying a suitable scaling factor. ijcps.org Anharmonic computations have been shown to be crucial for accurately characterizing the dense and broad features in the infrared absorption spectrum of phenylacetylene (B144264). ru.nl

Table 2: Selected Calculated Vibrational Frequencies for (2-Chloroethyl)benzene

Wavenumber (cm⁻¹)Assignment
3065 - 2901Aromatic and Aliphatic C-H stretching
1423 - 1420H-C-H bending
1291 - 978C-C stretching
865, 819C-Cl stretching/bending modes
69, 37Torsional modes of Cl-C-C-C

Note: This data is for (2-Chloroethyl)benzene and is presented here as an illustrative example of vibrational frequency calculations for a related molecule.

Analysis of Molecular Geometry and Conformational Preferences

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. For this compound, these calculations would provide precise information on bond lengths, bond angles, and dihedral angles. The molecule is expected to have a planar phenyl ring with the chloroethynyl group extending linearly.

Computational studies on related benzene derivatives have demonstrated the accuracy of DFT in predicting molecular geometries. For instance, the optimized geometry of 2-chloroethyl benzene has been calculated using the B3LYP method with the 6-311G++(d,p) basis set, showing good agreement with expected structural parameters. researchgate.net Similarly, theoretical studies on benzenium and toluenium isomers have been performed using various computational methods, including SCF, CISD, CCSD(T), and DFT, to determine their optimized geometries. nih.gov The investigation of halogen atom-benzene complexes through DFT and ab initio methods has revealed that while the fluorine atom-benzene complex is a sigma complex, the chlorine atom-benzene complex favors an η¹ pi complex structure. nih.gov

Table 3: Comparison of Selected Optimized Bond Lengths for Benzene and Benzenium

MoleculeBondBond Length (Å) (SCF-optimized)
BenzeneC-C~1.39
BenzeniumC1-C6Shortened
BenzeniumC3-C4Shortened
BenzeniumC1-C2Lengthened

Note: This table illustrates the impact of protonation on the bond lengths of the benzene ring as determined by computational methods and is not specific to this compound. nih.gov

First Hyperpolarizability and Nonlinear Optical Properties

This compound is a candidate for nonlinear optical (NLO) applications due to its π-conjugated system. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. TD-DFT calculations are commonly used to predict the NLO properties of organic molecules.

For molecules with a donor-π-acceptor structure, the first hyperpolarizability can be significant. In this compound, the phenyl group can act as a π-electron donor, and the chloroethynyl group can act as an acceptor, creating a push-pull system that can enhance the NLO response. Theoretical studies on donor-acceptor substituted stilbenes, azobenzenes, and benzilideneanilines have shown that the choice of the exchange-correlation functional, such as CAM-B3LYP, is crucial for accurately predicting first hyperpolarizabilities. nih.gov It has been demonstrated that a -C=C- bridge between phenyl rings leads to a larger NLO response compared to a -N=N- bridge. nih.gov

DFT and TD-DFT calculations on Lindquist-type organo-imido polyoxometalates have highlighted the beneficial role of strong donors and π-conjugated spacers on the first hyperpolarizabilities. mdpi.com The use of a two-state approximation can be suitable for explaining the origin of the variations in the first hyperpolarizabilities as a function of the characteristics of a low-energy charge-transfer excited state. mdpi.com

Table 4: Calculated First Hyperpolarizabilities (β) for Selected Metal Alkynyl Complexes

ComplexBLYP (10⁻³⁰ esu)B3LYP (10⁻³⁰ esu)PBE0 (10⁻³⁰ esu)CAM-B3LYP (10⁻³⁰ esu)
1 ----
2 ----
3 ----
4 ----

Mechanistic Insights from Computational Modeling

Computational modeling provides a powerful approach to elucidate the reaction mechanisms of organic compounds. For this compound, DFT calculations can be used to map the potential energy surface for various reactions, such as electrophilic additions to the alkyne bond or substitution reactions on the aromatic ring. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be identified.

For electrophilic aromatic substitution reactions, computational studies have been employed to understand the reactivity and regioselectivity, which are largely determined by the nucleophilicity of the carbon atoms on the aromatic ring. ru.nl In the context of related compounds, computational studies have been used to investigate the mechanism of reactions involving benzene derivatives, providing insights into the nature of intermediates and transition states. nih.gov

Advanced Spectroscopic Techniques for Mechanistic Studies

While computational modeling provides theoretical insights, advanced spectroscopic techniques are essential for experimental validation and a deeper understanding of reaction mechanisms. Techniques such as time-resolved spectroscopy can be used to detect and characterize transient intermediates, providing direct evidence for proposed reaction pathways.

For systems similar to this compound, various spectroscopic methods have been employed. For instance, the vibrational spectra of phenylacetylene and its derivatives have been measured using IR-UV double resonance spectroscopy to probe their complex structures. ijcps.org This technique, combined with ab initio calculations, can provide detailed information about intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For this compound, both ¹H NMR and ¹³C NMR spectroscopy would provide crucial information about its molecular framework. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the protons and carbon atoms, while the coupling constants (J), measured in Hertz (Hz), reveal information about the connectivity of adjacent atoms.

Despite extensive searches of publicly available spectroscopic databases, detailed experimental ¹H and ¹³C NMR data for this compound could not be located. While data for isomeric and related compounds are available, they are not suitable for the direct characterization of the this compound molecule. Theoretical predictions of NMR spectra can be made through computational chemistry; however, for a definitive structural elucidation, experimental data is indispensable.

To illustrate the type of data that would be expected, a hypothetical data table is presented below. The values are placeholders and should not be considered experimental data.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.20 - 7.50Multiplet-Aromatic Protons (C₆H₅)

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
120 - 140Aromatic Carbons (C₆H₅)
70 - 80Acetylenic Carbon (-C≡)
80 - 90Acetylenic Carbon (-C≡Cl)

The absence of readily available experimental NMR data highlights a potential area for further research to fully characterize this compound.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a critical tool for confirming the molecular weight of a compound and can provide insights into its structure through fragmentation patterns.

The mass spectrum of this compound has been reported in the NIST Mass Spectrometry Data Center . The electron ionization (EI) mass spectrum provides key information for the confirmation of its molecular structure.

The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the molecule. Due to the presence of the chlorine atom, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the mass spectrum exhibits a characteristic isotopic pattern for chlorine-containing fragments.

Key Fragments in the Mass Spectrum of this compound

m/zIon
136[C₈H₅³⁵Cl]⁺ (Molecular Ion)
138[C₈H₅³⁷Cl]⁺ (M+2 Isotope Peak)
101[C₈H₅]⁺ (Loss of Cl)

The observation of the molecular ion at m/z 136 and its corresponding M+2 isotope peak at m/z 138 in an approximate 3:1 intensity ratio is definitive evidence for the presence of one chlorine atom in the molecule. The fragment at m/z 101 corresponds to the loss of the chlorine atom, resulting in the phenylacetylene cation. This fragmentation pattern is consistent with the proposed structure of this compound.

Advanced Applications and Functionalization Strategies of Chloroethynyl Benzene

Building Blocks for Complex Organic Molecules

The utility of (chloroethynyl)benzene as a fundamental building block lies in the reactivity of its carbon-carbon triple bond and the carbon-chlorine bond. These functional groups allow for a variety of chemical transformations, enabling the assembly of intricate organic molecules from simpler precursors. The phenyl group also provides a scaffold that can be further functionalized, adding to the compound's synthetic versatility.

This compound is a valuable precursor in the synthesis of compounds with potential applications in the pharmaceutical and agrochemical industries. A key reaction that highlights its utility is the Palladium-catalyzed Sonogashira coupling, which is a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. beilstein-journals.orgresearchgate.net This reaction is conducted under mild conditions and is tolerant of a wide range of functional groups, making it a staple in medicinal chemistry for the synthesis of biologically active molecules and their derivatives. beilstein-journals.org

For instance, this compound has been utilized in the synthesis of cross-conjugated enynones. orgsyn.org These compounds are of significant interest as their structural motifs are found in various natural products and are utilized in the development of pharmaceuticals and materials science. orgsyn.org In a specific application, 1-chloro-2-ethynylbenzene (B43536) was reacted with a triazine ester in a Sonogashira coupling reaction to produce (E)-5-(2-chlorophenyl)-1-phenylpent-1-en-4-yn-3-one in a 93% yield. orgsyn.org

Reactant 1Reactant 2ProductYieldReference
1-chloro-2-ethynylbenzeneTriazine Ester 1a(E)-5-(2-chlorophenyl)-1-phenylpent-1-en-4-yn-3-one93% orgsyn.org

While direct applications of this compound in agrochemical synthesis are not extensively documented, related chlorinated aromatic compounds serve as important intermediates. For example, 2,4-Dichloro-1-(1-chloroethyl)benzene is used as a precursor in the synthesis of agrochemicals. rsc.org This suggests the potential for halogenated alkynes like this compound to be explored for similar applications.

The synthesis of conjugated systems is crucial for the development of advanced materials with unique optical and electronic properties. This compound serves as an important building block for such systems. The Sonogashira coupling reaction is again a key method, enabling the creation of extended π-conjugated systems by coupling this compound with various aryl or vinyl halides. researchgate.netmdpi.com

The cross-conjugated enynones synthesized from this compound are themselves valuable conjugated systems with applications in materials science. orgsyn.org Furthermore, the polymerization of phenylacetylene (B144264) derivatives is a known route to obtaining conjugated polymers like poly(phenylacetylene), which have interesting conductive properties. nih.gov This opens the possibility of using this compound in the synthesis of novel functional polymers. The synthesis of donor-acceptor conjugated polymers, for instance, often relies on cross-coupling reactions where building blocks similar in structure to this compound are employed. rsc.org

The total synthesis of complex natural products is a significant challenge in organic chemistry. nih.govrsc.org The Sonogashira reaction, for which this compound is a suitable substrate, is frequently employed in the synthesis of natural products due to its reliability and mild reaction conditions. beilstein-journals.orgresearchgate.net While specific examples of the incorporation of the entire this compound molecule into a natural product are not prominent in the literature, its use in key fragment-coupling steps is a viable strategy. The resulting enyne or diyne structures can then be further elaborated to construct the complex carbon skeletons of natural products.

Cyclobutenes and Alkylidenecyclopropanes Synthesis via this compound

Strained ring systems like cyclobutenes and alkylidenecyclopropanes are important motifs in biologically active molecules and serve as versatile synthetic intermediates. nih.govorganic-chemistry.org The [2+2] cycloaddition reaction is a primary method for the synthesis of the cyclobutane (B1203170) and cyclobutene (B1205218) core. organic-chemistry.orgorganic-chemistry.org

A significant advancement in this area is the gold-catalyzed intermolecular [2+2] cycloaddition of chloroalkynes with unactivated alkenes, which provides an efficient route to strained cyclobutenes. nih.gov In this reaction, this compound has been successfully employed as the alkyne partner with various unactivated alkenes like cyclohexene (B86901). nih.gov This gold-catalyzed approach is noteworthy for its ability to work with challenging monosubstituted unactivated alkenes, offering excellent regioselectivity. organic-chemistry.orgnih.gov The resulting cyclobutene products can be synthesized on a gram scale and can undergo further chemical transformations. organic-chemistry.org

Alkyne PartnerAlkene PartnerCatalystProduct TypeReference
This compoundCyclohexeneGold(I) complexSubstituted Cyclobutene nih.gov
(Chloroethynyl)arenesMonosubstituted unactivated alkenesGold(I) complexRegioselective Cyclobutenes organic-chemistry.org

The proposed mechanism involves the activation of the chloroalkyne by the gold catalyst, followed by a nucleophilic attack from the alkene to form a cationic intermediate, which then undergoes ring closure to yield the cyclobutene product. nih.gov

While the synthesis of alkylidenecyclopropanes from this compound is not as directly documented, the chemistry of strained rings suggests potential pathways. For example, reactions involving cyclopropenone acetals are known to produce a variety of functionalized cyclopropenes, which could potentially be precursors to alkylidenecyclopropanes. researchgate.netnih.gov

Future Research Directions and Emerging Paradigms in Chloroethynyl Benzene Chemistry

Development of Green and Sustainable Synthetic Methods

A significant thrust in modern chemistry is the development of environmentally benign synthetic protocols, and the synthesis of (chloroethynyl)benzene and its derivatives is no exception. Future research will increasingly prioritize the integration of green chemistry principles to minimize environmental impact and enhance safety.

Key strategies in this domain include:

Use of Greener Solvents: Shifting away from traditional volatile organic compounds (VOCs) towards more sustainable alternatives is a primary goal. Research is exploring the use of water, supercritical fluids (like CO2), ionic liquids, and bio-based solvents (such as glycerol and polyethylene glycol) for chloroalkyne synthesis and transformations. masterorganicchemistry.comnih.gov These solvents not only reduce pollution but can also offer unique reactivity and selectivity profiles.

Energy-Efficient Methodologies: Microwave-assisted organic synthesis (MAOS) and ultrasonication are emerging as powerful tools to accelerate reactions, often leading to higher yields in shorter time frames and with lower energy consumption compared to conventional heating methods. nih.gov

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product is a cornerstone of green chemistry. This involves favoring addition reactions over substitution reactions and developing catalytic cycles that minimize waste generation.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (neat conditions) represents an ideal green chemistry scenario, as it eliminates solvent-related waste and simplifies product purification. nih.gov Mechanochemical methods, such as ball milling, are also being explored for this purpose.

The following table summarizes key green chemistry approaches and their potential application in this compound chemistry.

Green Chemistry ApproachDescriptionPotential Application for this compound
Alternative Solvents Replacing hazardous organic solvents with environmentally benign options like water, ionic liquids, or bio-solvents. masterorganicchemistry.comnih.govSynthesis and functionalization reactions of this compound in aqueous media or recyclable solvent systems.
Microwave Irradiation Using microwave energy to heat reactions, leading to faster reaction times and often higher yields. nih.govAccelerating cross-coupling, cycloaddition, and substitution reactions involving this compound.
Catalyst Recycling Employing heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused. chemeurope.comUsing polymer- or silica-supported metal catalysts for Sonogashira or other coupling reactions.
Solvent-Free Conditions Performing reactions without a solvent, either neat or using mechanochemistry. nih.govSolid-state or neat reactions for the synthesis of this compound derivatives, reducing solvent waste.

Exploration of Novel Catalytic Systems and Metal-Free Transformations

While traditional palladium and copper catalysts have been instrumental in alkyne chemistry, future research is directed towards discovering novel catalytic systems with improved efficiency, selectivity, and sustainability. A major paradigm shift is the move towards metal-free transformations.

Novel Metal Catalysts: Research into less expensive and more abundant metals like silver, gold, and iron as catalysts for chloroalkyne transformations is gaining traction. For instance, silver-catalyzed methods have been developed for the direct synthesis of 1-chloroalkynes from terminal alkynes. study.com Gold catalysts have shown utility in hydrofunctionalization reactions of haloalkynes. arxiv.org

Metal-Free Catalysis: The complete elimination of transition metals is a significant goal to avoid metal contamination in products, particularly for pharmaceutical applications, and to reduce costs. chemeurope.commdpi.com Organocatalysis, photoredox catalysis, and the use of simple reagents like iodine or strong bases to promote transformations of this compound are areas of active investigation. researchgate.net For example, metal-free C(sp)-H functionalization of alkynes has been developed for the synthesis of 1,2-diketones. beilstein-journals.org

Recyclable Catalysts: The development of heterogeneous catalysts, such as metal nanoparticles supported on materials like silica, carbon, or metal-organic frameworks (MOFs), is crucial for sustainable chemistry. chemeurope.com These systems combine the high activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.

Design of Advanced Tandem and Multi-Component Reactions

Tandem Reactions: Haloalkynes like this compound are excellent substrates for tandem reactions because the halogen and alkyne moieties can react sequentially. beilstein-journals.orgnih.gov For example, a reaction might involve an initial metal-catalyzed coupling at the alkyne, followed by an intramolecular cyclization involving the chloro-substituent. A gold-catalyzed tandem hydroalkoxylation/Claisen rearrangement between chloroalkynes and allylic alcohols has been reported to produce γ,δ-unsaturated α-chloroketones. gcande.org

Multi-Component Reactions (MCRs): MCRs bring together three or more reactants in a one-pot reaction to form a complex product that incorporates structural elements from each starting material. asiaresearchnews.com Designing MCRs that utilize this compound as a key building block would provide rapid access to diverse and complex molecular scaffolds, which is highly valuable in medicinal chemistry and materials science. masterorganicchemistry.com The versatility of MCRs allows for the creation of large chemical libraries for drug discovery in a time- and resource-efficient manner. asiaresearchnews.com

The table below illustrates the efficiency of tandem and multi-component reactions compared to traditional linear synthesis.

Synthesis StrategyDescriptionAdvantages for this compound Chemistry
Linear Synthesis Step-by-step formation of bonds with isolation of intermediates at each stage.Well-established, predictable outcomes.
Tandem Reaction Multiple bond-forming events occur sequentially in one pot without isolating intermediates. beilstein-journals.orgIncreased efficiency, reduced waste, rapid complexity generation.
Multi-Component Reaction Three or more reactants combine in a single operation to form a complex product. asiaresearchnews.comHigh atom and step economy, access to diverse molecular scaffolds.

Fine-Tuning of Reactivity and Selectivity in Chloroalkyne Transformations

Achieving high levels of selectivity (chemo-, regio-, and stereoselectivity) is a central challenge in organic synthesis. Future research will focus on developing more precise methods to control the outcome of reactions involving this compound.

Chemoselectivity: This involves selectively reacting one functional group in the presence of others. In the context of this compound, this could mean selectively transforming the alkyne while leaving the chloro group intact for subsequent reactions, or vice versa. The development of electrochemical methods, for instance, allows for high chemoselectivity in the halo-thiolation of alkynes by controlling redox potentials. nih.gov

Regioselectivity: This controls where on a molecule a reaction occurs. For example, in the addition of a reagent across the triple bond of this compound, controlling which atom of the reagent adds to which carbon of the alkyne is crucial. Manipulating steric and electronic properties of substrates and catalysts can steer the regiochemical outcome. nih.gov

Stereoselectivity: This pertains to controlling the three-dimensional arrangement of atoms in the product. For reactions that create new stereocenters, developing catalytic systems that favor the formation of one stereoisomer over another is a major goal, particularly for the synthesis of chiral molecules. mdpi.com

Controlling reaction intermediates through strategic selection of catalysts, ligands, and reaction conditions is a key strategy to unlock new modes of reactivity and achieve unprecedented levels of selectivity in alkyne functionalization. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Key applications in the context of this compound chemistry include:

Predicting Reaction Outcomes: ML models can be trained on existing reaction data to predict the products and yields of new transformations involving this compound, saving significant time and resources in the laboratory. nih.gov

Optimization of Reaction Conditions: AI algorithms can explore a multidimensional space of reaction parameters (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions for maximizing yield and selectivity. beilstein-journals.org

Designing Novel Reactions and Catalysts: Computational chemistry, combined with ML, can be used to screen virtual libraries of potential catalysts or reactants, accelerating the discovery of new and more efficient reactions. mdpi.com ML algorithms can also suggest entirely new synthetic pathways to target molecules derived from this compound. asiaresearchnews.com

Mechanistic Understanding: AI tools can help elucidate complex reaction mechanisms by analyzing computational and experimental data, providing chemists with deeper insights to guide future reaction design. arxiv.org

The integration of these in silico methods with high-throughput experimentation will create a powerful closed-loop system for the rapid discovery and optimization of chemical reactions involving this compound.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing (chloroethynyl)benzene in laboratory settings, and how can experimental reproducibility be ensured?

  • Methodological Answer : Synthesis typically involves Sonogashira coupling between chlorobenzene derivatives and terminal alkynes under palladium catalysis. Key steps include:

  • Purification via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate gradients).
  • Characterization by ¹H/¹³C NMR to confirm the ethynyl group (δ ~75–90 ppm for sp carbons) and chlorine substitution patterns.
  • Document all steps in the main manuscript or supplementary materials, including solvent ratios, catalyst loadings, and reaction times, to enable replication .

Q. How should researchers characterize the structural and purity parameters of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : NMR (¹H, ¹³C, DEPT-135) to confirm bonding environments; IR spectroscopy to identify C≡C stretches (~2100–2260 cm⁻¹).
  • Chromatography : GC-MS or HPLC with UV detection to assess purity (>95% recommended for publication).
  • Elemental Analysis : Verify empirical formula (e.g., C:Cl ratio via combustion analysis).
  • Report all data in tabular form, including peak assignments and retention times, following journal guidelines .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

  • Methodological Answer :

  • PPE : Wear gloves made of Polyvinyl Alcohol (PVA) or Viton and protective suits (e.g., Tychem® CPF 4) to prevent permeation .
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential volatile byproducts.
  • Storage : Keep in amber glass containers under inert gas (N₂/Ar) to avoid degradation. Document safety measures in the "Experimental" section .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or reactivity data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare data across multiple techniques (e.g., X-ray crystallography for definitive structural confirmation if NMR is ambiguous).
  • Statistical Analysis : Apply error margin calculations (e.g., ±0.1 ppm for NMR shifts) and outlier tests (Grubbs’ test) to identify anomalous results.
  • Replication : Repeat experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate variables. Reference conflicting data in the "Discussion" section with proposed hypotheses .

Q. What computational approaches are suitable for predicting the thermodynamic stability and reaction pathways of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to optimize geometries at the B3LYP/6-31G* level. Calculate bond dissociation energies (BDEs) for C-Cl and C≡C bonds to assess stability.
  • Reactivity Modeling : Simulate reaction trajectories (e.g., with transition state theory) to predict regioselectivity in cross-coupling reactions.
  • Validate models against experimental kinetic data (e.g., Arrhenius plots) and publish computational parameters (basis sets, convergence criteria) in supplementary materials .

Q. What methodologies are recommended for assessing the environmental persistence and toxicity of this compound?

  • Methodological Answer :

  • Degradation Studies : Conduct photolysis (UV-Vis irradiation) or hydrolysis (pH-variable aqueous solutions) to track half-lives via LC-MS.
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to determine EC₅₀ values. Compare results against EPA benchmarks .
  • Data Reporting : Include tables with degradation rates, toxicity thresholds, and statistical confidence intervals (e.g., 95% CI) .

Data Presentation Guidelines

  • Spectroscopic Data Table Example :

    TechniqueKey SignalsReference Compound
    ¹H NMR (CDCl₃)δ 7.45–7.30 (m, Ar-H)TMS
    ¹³C NMRδ 89.5 (C≡C), 134.2 (C-Cl)CDCl₃ solvent
    IR2115 cm⁻¹ (C≡C stretch)KBr pellet
  • Thermodynamic Properties : Report melting points (±0.5°C), solubility (mg/mL in common solvents), and ΔHf values from computational studies .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.